molecular formula C9H6F3N3S B2920372 4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol CAS No. 164352-72-1

4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2920372
CAS No.: 164352-72-1
M. Wt: 245.22
InChI Key: ULNRDNFSIPBSOC-UHFFFAOYSA-N
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Description

4-Phenyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol is a high-purity chemical reagent designed for research applications. This compound features the 1,2,4-triazole-3-thiol scaffold, a privileged structure in medicinal chemistry known for its versatile interactions with biological targets. The integration of the trifluoromethyl group is a strategic modification that enhances the molecule's electron-withdrawing properties and lipophilicity, which can improve metabolic stability and membrane permeability . Compounds based on the 1,2,4-triazole-3-thione core have demonstrated significant potential as inhibitors of metallo-β-lactamases (MBLs), including clinically relevant subtypes such as NDM-1 and VIM-type enzymes . These MBLs confer resistance to β-lactam antibiotics in Gram-negative bacteria, and inhibitors of this class are crucial for restoring the efficacy of existing antibiotics . The thiolate group of the triazole ring can coordinate the zinc ions in the active site of these enzymes, forming the basis of its inhibitory mechanism . Beyond antibacterial applications, the 1,2,4-triazole-3-thiol pharmacophore is extensively investigated for its broad pharmacological profile, which includes anticancer properties . The molecule serves as a key synthetic intermediate for developing more complex bioactive molecules, such as hydrazone derivatives, which have shown promising cytotoxicity against various human cancer cell lines, including melanoma, triple-negative breast cancer, and pancreatic carcinoma . This product is intended for use in research and laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet prior to use.

Properties

IUPAC Name

4-phenyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3S/c10-9(11,12)7-13-14-8(16)15(7)6-4-2-1-3-5-6/h1-5H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNRDNFSIPBSOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with trifluoroacetic acid and carbon disulfide, followed by cyclization with hydrazine hydrate. The reaction conditions often require refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the phenyl or trifluoromethyl groups .

Scientific Research Applications

4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to more easily penetrate cell membranes and reach its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Bioactivity

The trifluoromethyl group in 4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol distinguishes it from analogs with electron-donating groups (e.g., -NH₂, -OCH₃) or other electron-withdrawing substituents (e.g., -NO₂). Key comparisons include:

Compound Substituents Bioactivity Reference
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) -NH₂ (electron-donating) High antioxidant activity (DPPH• IC₅₀: 12.3 μM; ABTS•⁺ IC₅₀: 8.7 μM)
This compound -CF₃ (electron-withdrawing) Moderate antioxidant activity; enhanced thermal stability in epoxy coatings
5-(4-Nitrophenyl)-4H-1,2,4-triazole-3-thiol -NO₂ (electron-withdrawing) Lower antioxidant capacity but effective in forming metal complexes
4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Pyridyl (aromatic) Crystallographic stability; potential for coordination chemistry
  • Key Insight : Electron-donating groups (e.g., -NH₂) improve antioxidant capacity, while -CF₃ enhances material durability and lipophilicity, making it suitable for coatings or hydrophobic drug formulations .

Physicochemical Properties

  • Lipophilicity : The -CF₃ group increases logP compared to -NH₂ or -OCH₃ analogs, improving membrane permeability but reducing aqueous solubility .
  • Thermal Stability : Derivatives with -CF₃ or aromatic substituents (e.g., pyridyl) exhibit higher melting points (>200°C) due to rigid packing in crystal lattices .

Biological Activity

4-Phenyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activities, synthesis methods, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C16H12F3N3OS
  • CAS Number : 383145-60-6
  • Purity : 90% .

Antimicrobial Activity

Triazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies indicate that compounds in this class exhibit activity against various pathogens:

Pathogen Activity
Candida albicansInhibition observed
Escherichia coliPotent activity noted
Staphylococcus aureusEffective inhibition

Research indicates that the compound's mechanism may involve interference with fungal cytochrome P450 enzymes, leading to reduced ergosterol synthesis in fungal membranes .

Antioxidant Properties

The antioxidant potential of triazole derivatives has been assessed using DPPH and ABTS assays. For example, the compound exhibited an IC50 value comparable to ascorbic acid, indicating substantial antioxidant capacity .

Anti-inflammatory Effects

Molecular docking studies have suggested that triazole derivatives can inhibit cyclooxygenase (COX) enzymes, particularly COX-1. This inhibition could lead to reduced inflammation through the modulation of prostaglandin biosynthesis .

Study on Antimicrobial Activity

A study published in a peer-reviewed journal reported the synthesis of various triazole derivatives and their antimicrobial efficacy. The results showed that this compound had significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains .

Molecular Docking Studies

Molecular docking studies have shown that this compound interacts favorably with bacterial enzyme targets. High binding affinities were recorded for several derivatives in this class, indicating their potential as novel antibacterial agents .

Synthesis Methods

The synthesis of this compound generally involves the reaction of thioketones with hydrazines followed by cyclization reactions. The process can be optimized to yield high purity and yield of the desired compound .

Q & A

Q. Characterization Methods :

  • Elemental Analysis : Confirms stoichiometry (e.g., C, H, N, S content) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–7.8 ppm, CF₃ group at δ 110–120 ppm in ¹³C) .
    • FTIR : Identifies thiol (-SH) stretches (2500–2600 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .
  • Chromatography : HPLC-MS confirms purity (>95%) and molecular ion peaks .

Basic: How do structural modifications (e.g., substituents) influence the antiradical activity of this compound?

Answer:
Substituents significantly alter electron density and steric effects, impacting radical scavenging. For example:

  • Electron-Withdrawing Groups (e.g., CF₃) : Enhance stability of radical intermediates via resonance .
  • Bulkier Substituents : May reduce activity by hindering DPPH radical access to the thiol group.

Q. Key Data from Antiradical Studies :

Compound ModificationConcentration (M)Antiradical Activity (%)Reference
4-Amino-5-(thiophen-2-ylmethyl)1 × 10⁻³88.89
Same compound1 × 10⁻⁴53.78

Methodology involves DPPH radical scavenging assays with UV-Vis monitoring at 517 nm .

Advanced: How can synthesis conditions be optimized to improve yield and purity?

Answer:
Optimization strategies include:

  • Solvent Selection : Alcoholic media (e.g., ethanol) enhance cyclization efficiency .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) and improves yield by 15–20% .
  • pH Control : Alkaline conditions (pH 9–10) favor thiol deprotonation, accelerating alkylation .

Q. Example Optimization Table :

ParameterConventional MethodOptimized Method (Microwave)
Reaction Time24 hours30 minutes
Yield65%80%
Purity (HPLC)90%98%

Advanced: How to resolve contradictions in antiradical activity data across studies?

Answer:
Discrepancies often arise from:

  • Concentration Variations : Activity drops sharply at lower concentrations (e.g., 88.89% at 1 mM vs. 53.78% at 0.1 mM) .
  • Structural Analogues : Substituting 4-fluorobenzylidene reduces activity by 20% compared to hydroxybenzylidene .

Q. Methodological Solutions :

Standardize DPPH assay protocols (e.g., fixed 0.1 mM initial concentration).

Use computational tools (e.g., DFT calculations) to predict electron-donating capacity .

Advanced: What computational approaches validate the biological activity of this compound?

Answer:

  • Molecular Docking : Targets enzymes like anaplastic lymphoma kinase (PDB: 2XP2) and COX-2 (PDB: 3LN1). Key interactions include:
    • Hydrogen bonding between thiol group and active-site residues.
    • Hydrophobic interactions with CF₃ and phenyl groups .
  • ADME Prediction : SwissADME predicts high gastrointestinal absorption (95%) but low blood-brain barrier penetration (<5%) .

Advanced: How to address spectral data discrepancies during structural elucidation?

Answer:

  • Multi-Technique Validation : Combine ¹H NMR, ¹³C NMR, and HSQC to resolve overlapping signals (e.g., aromatic vs. triazole protons) .
  • X-ray Crystallography : Provides definitive confirmation of tautomeric forms (e.g., thione vs. thiol) .

Basic: What in vitro methods are used for initial biological screening?

Answer:

  • Antimicrobial Assays : Agar diffusion against Staphylococcus aureus and Candida albicans .
  • Cytotoxicity Testing : MTT assay on human fibroblast cells (IC₅₀ > 100 µM indicates low toxicity) .

Advanced: How are coordination complexes of this compound synthesized and analyzed?

Answer:

  • Synthesis : React with transition metals (Ni²⁺, Cu²⁺) in ethanol to form octahedral complexes .
  • Analysis :
    • UV-Vis Spectroscopy : d-d transitions (e.g., Cu²⁺ at 600–800 nm).
    • Magnetic Susceptibility : Confirms high-spin vs. low-spin configurations .

Advanced: How do computational tools like Pass Online guide biological studies?

Answer:

  • Activity Prediction : Pass Online® identifies potential kinase inhibition (Pa > 0.7) and antimicrobial activity .
  • Target Prioritization : Focus on targets with high consensus scores across multiple algorithms .

Advanced: What are the advantages of microwave synthesis for triazole-thiol derivatives?

Answer:

  • Efficiency : 50% reduction in energy consumption compared to conventional methods .
  • Scalability : Maintains >90% yield at gram-scale synthesis .

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